molecular formula C13H11NO5S2 B13931132 5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid

5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid

Cat. No.: B13931132
M. Wt: 325.4 g/mol
InChI Key: MXJYMMBWGRJYDW-UHFFFAOYSA-N
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Description

5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine ring, a phenolic group, and a methoxy group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid is unique due to its combination of a thiazolidine ring and phenolic group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11NO5S2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C13H11NO5S2/c1-19-9-4-7(2-3-8(9)15)5-10-12(18)14(6-11(16)17)13(20)21-10/h2-5,15H,6H2,1H3,(H,16,17)

InChI Key

MXJYMMBWGRJYDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O

Origin of Product

United States

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